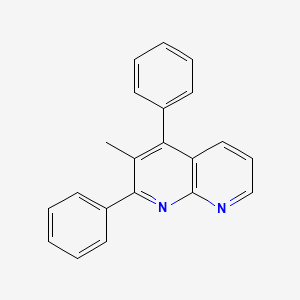

3-methyl-2,4-diphenyl-1,8-Naphthyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H16N2 |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

3-methyl-2,4-diphenyl-1,8-naphthyridine |

InChI |

InChI=1S/C21H16N2/c1-15-19(16-9-4-2-5-10-16)18-13-8-14-22-21(18)23-20(15)17-11-6-3-7-12-17/h2-14H,1H3 |

InChI Key |

NOUOEYRYEZODTL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(N=CC=C2)N=C1C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 2,4 Diphenyl 1,8 Naphthyridine and Its Derivatives

Classical Approaches to 1,8-Naphthyridine (B1210474) Ring Systems

Traditional methods for constructing the 1,8-naphthyridine ring system often parallel those used for quinoline (B57606) synthesis, typically involving the reaction of an aminopyridine derivative with a carbonyl compound. ekb.eg

The Friedländer annulation is a widely utilized and effective method for synthesizing 1,8-naphthyridine derivatives. ekb.eg This reaction involves the condensation of 2-aminonicotinaldehyde with a compound containing an α-methylene group adjacent to a carbonyl functionality, typically under acidic or basic catalysis. ekb.egnih.gov While classic Friedländer reactions often require harsh conditions and long reaction times, various modifications have been developed to improve yields and reaction efficiency. ekb.eg

For instance, the reaction can be performed under solvent-free conditions at room temperature by grinding the reactants with piperidine, leading to rapid formation of 1,8-naphthyridines in high yields. Another modification employs cerium(III) chloride heptahydrate (CeCl₃·7H₂O) as a reusable catalyst under solvent-free grinding conditions, which also proceeds efficiently at room temperature. connectjournals.com These approaches offer greener alternatives to traditional methods that often rely on hazardous solvents and high temperatures.

The synthesis of substituted 1,8-naphthyridines via the Friedländer reaction has been demonstrated with a variety of carbonyl compounds, including ketones, β-ketoesters, and 1,3-diketones. nih.govconnectjournals.com The reaction of 2-aminonicotinaldehyde with unsymmetrical ketones can sometimes lead to a mixture of regioisomers. ekb.eg However, specific reaction conditions and catalysts can favor the formation of a single isomer.

Table 1: Examples of Friedländer Synthesis of 1,8-Naphthyridine Derivatives

| Carbonyl Compound | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|

| Acetone | Choline (B1196258) hydroxide (B78521), H₂O, 50°C | 2-Methyl-1,8-naphthyridine | 99 |

| 1-Phenylpropan-1-one | LiOH·H₂O, H₂O | 3-Methyl-2-phenyl-1,8-naphthyridine | 69 |

| 1,3-Diphenylpropan-2-one | [Bmmim][Im], 50°C | 2-Benzyl-3-phenyl-1,8-naphthyridine | 92 |

| Cyclohexanone | [Bmmim][Im], 50°C | 2,3,4,5-Tetrahydroacridine | 78 |

| Ethyl acetoacetate | Piperidine, solvent-free, RT | Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | 90 |

The Gould-Jacobs reaction provides another important route to 4-hydroxy-1,8-naphthyridine derivatives. This method involves the condensation of a 2-aminopyridine (B139424) with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization of the resulting intermediate. ekb.egwikipedia.org The initial condensation is typically followed by heating at high temperatures (around 250°C) in a high-boiling solvent like diphenyl ether to effect the cyclization. ekb.eg

The reaction proceeds through the formation of an intermediate, diethyl-N-(2-pyridyl)aminomethylenemalonate, which then undergoes an intramolecular cyclization to yield the ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate. ekb.egwikipedia.org Subsequent hydrolysis and decarboxylation can then afford the 4-hydroxy-1,8-naphthyridine. Microwave-assisted Gould-Jacobs reactions have been shown to significantly reduce reaction times and improve yields. researchgate.netablelab.eu

The Povarov reaction, a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene, is a powerful tool for the synthesis of tetrahydroquinoline derivatives and can be adapted for naphthyridine synthesis. nih.govwikipedia.org The reaction is typically catalyzed by a Lewis acid and involves the reaction of an aniline, an aldehyde, and an alkene. wikipedia.org An intramolecular version of the Povarov reaction has been used to synthesize indolo[3,2-c] nih.govnih.govnaphthyridines through a three-component condensation. ekb.eg

The Meth-Cohn reaction offers a route to 2-chloro-3-formyl-1,8-naphthyridine. This is achieved by treating N-(pyridin-2-yl)acetamide with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide). ekb.eg

Various other cycloaddition and condensation reactions have been employed for the synthesis of the 1,8-naphthyridine core. Three-component reactions, in particular, have gained attention for their efficiency and atom economy. rsc.org For example, a one-pot synthesis of functionalized nih.govnih.govnaphthyridine derivatives can be achieved through a domino reaction of glutaraldehyde, malononitrile (B47326), and β-ketoamides under catalyst-free conditions in ethanol. rsc.org

Another approach involves a three-component condensation of 2-aminopyridines, malononitrile or an alkyl cyanoacetate, and various aldehydes in the presence of a Lewis acid catalyst to afford 1,8-naphthyridine derivatives in good yields at room temperature. rsc.orgorganic-chemistry.org

Advanced and Green Synthetic Approaches for 1,8-Naphthyridines

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. rsc.orgnih.gov This has led to the exploration of novel catalysts, alternative reaction media, and energy-efficient techniques for the synthesis of 1,8-naphthyridines.

Ionic liquids (ILs) have emerged as green alternatives to traditional organic solvents and catalysts due to their unique properties, such as low vapor pressure, high thermal stability, and recyclability. nih.gov Several basic ionic liquids have been successfully used as both solvents and catalysts for the Friedländer synthesis of 1,8-naphthyridine derivatives. nih.govacs.org For example, 1-butyl-3-methylimidazolium imidazolide (B1226674) ([Bmmim][Im]) has shown remarkable catalytic activity in this reaction. acs.org

A particularly noteworthy green approach is the gram-scale synthesis of 1,8-naphthyridines in water using the biocompatible ionic liquid choline hydroxide as a catalyst. nih.govacs.orgresearchgate.net This method is not only environmentally benign but also allows for easy separation of the catalyst and product without the need for chromatographic purification. nih.gov The reaction proceeds under mild conditions and provides excellent yields for a diverse range of substrates. nih.govresearchgate.net

Table 2: Ionic Liquid-Mediated Friedländer Synthesis of 1,8-Naphthyridines

| Reactant 1 | Reactant 2 | Ionic Liquid | Conditions | Yield (%) |

|---|---|---|---|---|

| 2-Aminonicotinaldehyde | Acetone | Choline hydroxide | H₂O, 50°C, 6h | 99 |

| 2-Aminonicotinaldehyde | 2-Phenylacetophenone | [Bmmim][Im] | 80°C, 24h | 95 |

| 2-Aminonicotinaldehyde | Cyclohexanone | [Bmmim][Im] | 50°C, 24h | 78 |

Microwave-Assisted Synthetic Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including 1,8-naphthyridine derivatives. tsijournals.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to shorter reaction times and cleaner reactions compared to conventional heating methods. jchps.comresearchgate.net

The application of microwave irradiation in the Friedländer synthesis of 1,8-naphthyridines has been shown to be highly effective. For instance, the condensation of 2-aminonicotinaldehyde with various active methylene (B1212753) compounds can be significantly expedited under microwave conditions. tsijournals.com In a solvent-free approach, the reaction between 2-aminonicotinaldehyde and a carbonyl compound containing an α-methylene group, in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO), can be completed in a matter of minutes with good yields. tsijournals.com This method is considered environmentally benign due to the absence of a solvent and reduced energy consumption. tsijournals.com

Another example of microwave-assisted synthesis involves the use of solid supports, such as silica (B1680970) gel, which can act as a catalyst and energy transfer medium. The reaction of a hydrazone derivative of a 1,8-naphthyridine with acetic anhydride (B1165640) on a silica gel support under microwave irradiation leads to the formation of 1,3,4-oxadiazolyl-1,8-naphthyridines in high yields and purity. This solvent-free method offers the advantages of simple work-up procedures and environmental friendliness.

The following table summarizes representative examples of microwave-assisted synthesis of 1,8-naphthyridine derivatives, highlighting the reaction conditions and outcomes.

| Reactants | Catalyst/Support | Power (W) | Time (min) | Yield (%) | Reference |

| 2-Aminonicotinaldehyde and active methylene compounds | DABCO (20 mol%) | 600 | 2-5 | 74-86 | tsijournals.com |

| Hydrazone of 1,8-naphthyridine and acetic anhydride | Silica gel | 400 | 4 | 85 | |

| 2-chloroquinoline-3-carbaldehydes, 1-tetralone, and ammonium (B1175870) acetate | NaH (10 mol%) | 240 | 10-12 | 75-85 | jchps.com |

Catalytic Strategies in Naphthyridine Formation

The choice of catalyst plays a crucial role in the efficiency and selectivity of 1,8-naphthyridine synthesis. A variety of catalysts, including acids, bases, and metal complexes, have been employed to facilitate the Friedländer annulation and related reactions.

Palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of substituted naphthyridines, although their application is more extensively documented for isomers other than 1,8-naphthyridine. nih.gov However, the principles of palladium catalysis can be applied to the derivatization of the 1,8-naphthyridine core. For instance, palladium complexes can be used to form C-C bonds, enabling the introduction of aryl or other substituent groups at specific positions on the naphthyridine ring. researchgate.net

In the context of the Friedländer synthesis of 1,8-naphthyridines, Lewis acids and bases are commonly used catalysts. Ionic liquids, such as choline hydroxide (ChOH), have been shown to be effective and environmentally friendly catalysts for this reaction. nih.govacs.org Choline hydroxide, being a metal-free, non-toxic, and water-soluble catalyst, offers the advantage of forming hydrogen bonds with the reactants, which is crucial for the reaction to proceed efficiently in water. acs.org This method provides a greener synthetic route with excellent yields and easy separation of the catalyst and product. nih.gov

Other catalytic systems for the synthesis of 1,8-naphthyridine derivatives include the use of N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N′-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) as Lewis acid catalysts in a three-component condensation reaction. rsc.org This approach allows for the synthesis of 1,8-naphthyridine derivatives at room temperature in good to high yields. rsc.org

The following table provides an overview of different catalytic strategies employed in the synthesis of 1,8-naphthyridine derivatives.

| Catalyst | Reaction Type | Key Features | Reference |

| Palladium complexes | Cross-coupling reactions | Formation of C-C bonds for derivatization | nih.govresearchgate.net |

| Choline hydroxide (ChOH) | Friedländer condensation | Metal-free, non-toxic, water-soluble, promotes reaction in water | nih.govacs.org |

| TBBDA or PBBS | Three-component condensation | Lewis acid catalysis, mild reaction conditions (room temperature) | rsc.org |

| 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) | Friedländer condensation | Highly reactive and regioselective for reactions with unmodified methyl ketones | organic-chemistry.org |

Precursor Synthesis and Derivatization Strategies Relevant to 3-Methyl-2,4-Diphenyl-1,8-Naphthyridine

The synthesis of this compound relies on the availability of suitable precursors. The key starting materials for the Friedländer synthesis of this compound are a 2-aminopyridine derivative and a β-dicarbonyl compound or a ketone with an α-methylene group.

For the synthesis of the target molecule, 2-amino-3-methylpyridine (B33374) is a crucial precursor. iucr.org This compound can be synthesized through various methods, including the amination of 3-methylpyridine. chemicalbook.com Derivatization of 2-amino-3-methylpyridine can be achieved through reactions involving the amino group or the pyridine (B92270) ring, allowing for the introduction of various functional groups. iucr.org

Another important precursor is 1,3-diphenyl-2-methyl-1,3-propanedione, which would provide the 2,4-diphenyl and 3-methyl substituents on the naphthyridine ring. Alternatively, the reaction can be performed with 2-aminopyridine-3-carbaldehyde and 1-phenyl-2-propanone, followed by further derivatization.

The synthesis of 2-aminonicotinaldehyde and its derivatives is also of great importance as they serve as versatile precursors for a wide range of 1,8-naphthyridines. nih.govacs.org These aldehydes can be prepared from the corresponding 2-aminonicotinic acids. google.com

Derivatization strategies for the 1,8-naphthyridine core often involve electrophilic or nucleophilic substitution reactions. The nitrogen atoms in the naphthyridine ring can be quaternized, and the aromatic rings can undergo reactions such as nitration, halogenation, and sulfonation, providing opportunities for further functionalization.

The following table outlines some key precursors and their relevance in the synthesis of this compound.

| Precursor | Synthetic Role | Reference |

| 2-Amino-3-methylpyridine | Provides the pyridine ring and the 3-methyl substituent | iucr.org |

| 1,3-Diphenyl-1,3-propanedione | Reacts with 2-aminopyridine to form the 2,4-diphenyl-1,8-naphthyridine core | |

| 2-Aminonicotinaldehyde | A versatile precursor for the Friedländer synthesis of 1,8-naphthyridines | nih.govacs.org |

Mechanistic Investigations of Key Synthetic Transformations

The Friedländer annulation is the most common and direct method for the synthesis of 1,8-naphthyridines. researchgate.net The mechanism of this reaction has been studied and is understood to proceed through a sequence of condensation and cyclization steps. nih.govwikipedia.org

The reaction is typically initiated by an aldol-type condensation between the enolate of the carbonyl compound and the aldehyde group of the 2-aminopyridine derivative. wikipedia.org This is followed by an intramolecular cyclization, where the amino group attacks the carbonyl carbon of the intermediate. The final step involves dehydration to form the aromatic 1,8-naphthyridine ring. nih.govwikipedia.org

Two primary mechanistic pathways have been proposed for the Friedländer synthesis. wikipedia.org In the first mechanism, the initial step is the aldol (B89426) condensation to form an aldol adduct, which then undergoes dehydration to give an unsaturated carbonyl compound. This is followed by the formation of an imine and subsequent cyclization and dehydration to yield the final product. wikipedia.org The second mechanism involves the initial formation of a Schiff base between the amino group and the carbonyl compound, followed by an intramolecular aldol reaction and dehydration. wikipedia.org

The use of catalysts, such as acids or bases, facilitates the reaction by promoting the formation of the enolate and catalyzing the condensation and dehydration steps. nih.gov For instance, in a base-catalyzed reaction, the base abstracts a proton from the α-carbon of the carbonyl compound to generate the enolate. In an acid-catalyzed reaction, the acid protonates the carbonyl group, making it more electrophilic.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to further elucidate the reaction mechanism and to understand the role of catalysts in facilitating the reaction. acs.org These studies have confirmed that hydrogen bonding interactions between the catalyst and the reactants can play a crucial role in lowering the activation energy of the reaction. acs.org

Yield Optimization and Scalability Considerations in Synthetic Procedures

Optimizing the reaction conditions is essential for achieving high yields and ensuring the scalability of the synthesis of this compound and its derivatives. Several factors, including the choice of catalyst, solvent, temperature, and reaction time, can significantly impact the outcome of the synthesis.

Studies have shown that by carefully selecting the catalyst and its concentration, the yield of the Friedländer reaction can be maximized. For example, in the synthesis of 2-methyl-1,8-naphthyridine, optimizing the concentration of choline hydroxide as a catalyst to 1 mol% resulted in excellent yields. nih.gov The reaction temperature is another critical parameter, with some reactions proceeding efficiently at room temperature while others require elevated temperatures. nih.govacs.org

The choice of solvent can also influence the reaction yield and ease of work-up. While traditional organic solvents are often used, the development of greener synthetic methods has led to the use of water as a solvent, which is both environmentally friendly and can lead to high yields, particularly when used in conjunction with a suitable catalyst. nih.govacs.org

The scalability of the synthesis is a crucial consideration for practical applications. The development of one-pot, multi-component reactions and the use of efficient and recyclable catalysts are key strategies for improving the scalability of 1,8-naphthyridine synthesis. rsc.org Gram-scale synthesis of 1,8-naphthyridine derivatives has been successfully demonstrated using water as a solvent and choline hydroxide as a catalyst, highlighting the potential for large-scale production. nih.govacs.org

The following table summarizes key parameters that can be optimized to improve the yield and scalability of 1,8-naphthyridine synthesis.

| Parameter | Optimization Strategy | Impact on Yield and Scalability | Reference |

| Catalyst | Screening different catalysts and optimizing their concentration | Can significantly increase reaction rate and yield | nih.gov |

| Solvent | Using environmentally friendly solvents like water | Can lead to high yields and simplifies work-up, improving scalability | nih.govacs.org |

| Temperature | Optimizing the reaction temperature | Can improve reaction rate and selectivity | nih.govacs.org |

| Reaction Time | Monitoring the reaction to determine the optimal time | Reduces energy consumption and by-product formation | tsijournals.com |

| Reaction Type | Employing one-pot, multi-component reactions | Increases efficiency and reduces the number of synthetic steps | rsc.org |

Chemical Reactivity and Functionalization Strategies of 3 Methyl 2,4 Diphenyl 1,8 Naphthyridine

Electrophilic and Nucleophilic Substitution Reactions on the Naphthyridine Core

The electron-deficient nature of the pyridine (B92270) rings in the 1,8-naphthyridine (B1210474) core generally makes electrophilic aromatic substitution challenging. However, under forcing conditions or with activating substituents, such reactions may be possible. Conversely, the electron deficiency facilitates nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups or with a suitable leaving group. libretexts.orglibretexts.org For instance, halo-substituted 1,8-naphthyridines can undergo nucleophilic displacement with various nucleophiles. researchgate.net

Directed Functionalization at Specific Positions of the 1,8-Naphthyridine Scaffold

Directed functionalization of the 1,8-naphthyridine scaffold allows for the introduction of substituents at specific positions, which is crucial for tuning its properties. Methodologies such as directed ortho-metalation (DoM) can be employed to functionalize positions adjacent to a directing group. Additionally, the inherent reactivity of certain positions, such as the C2 and C7 positions, can be exploited for selective functionalization. For example, α-methylation of 1,8-naphthyridine derivatives has been reported. rsc.org

Oxidative and Reductive Transformations, including Transfer Hydrogenation

The 1,8-naphthyridine core can undergo both oxidative and reductive transformations. Oxidation can lead to the formation of N-oxides, which can further be used for functionalization. Reduction of the naphthyridine ring system can yield tetrahydro-1,8-naphthyridine derivatives. A notable reductive transformation is iridium-catalyzed transfer hydrogenation, which has been successfully applied to aryl-1,8-naphthyridines to produce functionalized N-heteroarenes. nih.govnih.govresearchgate.net This method offers a straightforward route to saturated derivatives without the need for high-pressure hydrogen gas. nih.gov

Exploration of Reaction Mechanisms in Derivatization Processes

The mechanisms of derivatization reactions of 1,8-naphthyridines are of significant interest for optimizing reaction conditions and predicting outcomes. For instance, in iridium-catalyzed transfer hydrogenation, the mechanism is proposed to involve the coordination of the catalyst to the naphthyridine, followed by hydrometallation and subsequent nucleophilic addition. nih.gov Understanding such mechanisms is key to developing new synthetic methodologies.

Synthetic Utility and Scope of 1,8-Naphthyridines as Building Blocks

The 1,8-naphthyridine scaffold serves as a versatile building block for the synthesis of a wide array of complex molecules with diverse applications. tandfonline.comnih.gov Its ability to be functionalized at various positions allows for the construction of libraries of compounds for drug discovery and materials science. The synthesis of 1,8-naphthyridine derivatives is often achieved through methods like the Friedländer annulation, which involves the condensation of a 2-aminonicotinaldehyde with a carbonyl compound containing an α-methylene group. nih.gov

Computational and Theoretical Investigations of 3 Methyl 2,4 Diphenyl 1,8 Naphthyridine

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods would be employed to determine the optimal three-dimensional structure of 3-methyl-2,4-diphenyl-1,8-naphthyridine and to probe its electronic characteristics.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related DescriptorsThe frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions.wikipedia.orglibretexts.orgThe energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.youtube.com

The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from these calculations. A large gap generally implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 1: Global Reactivity Descriptors This table illustrates the quantum chemical parameters that would be calculated for this compound from its HOMO and LUMO energies. The values are hypothetical examples for illustrative purposes.

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ = -χ) | Measures the propensity to accept electrons. |

Prediction of Reactivity Sites via Molecular Electrostatic Potential (MEP) MappingA Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule, allowing for the prediction of reactive sites.nih.govnih.govThe MEP surface is color-coded to represent different electrostatic potential values.researchgate.netresearchgate.net

Red/Yellow Regions : Indicate negative potential, rich in electrons. These areas are susceptible to electrophilic attack. For this compound, these regions would likely be localized around the nitrogen atoms of the naphthyridine core. nih.gov

Blue Regions : Indicate positive potential, electron-deficient areas. These sites are prone to nucleophilic attack. researchgate.net

The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species, guiding the understanding of its reaction mechanisms. nih.gov

Electronic Excitation Predictions via Time-Dependent DFT (TD-DFT)Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying the excited states of molecules.scirp.orgresearchgate.netIt is used to predict electronic absorption spectra (UV-Vis spectra) by calculating the energies of vertical electronic transitions from the ground state to various excited states.rsc.org

For this compound, TD-DFT calculations would provide:

The maximum absorption wavelengths (λmax).

The corresponding excitation energies.

The oscillator strengths (f), which relate to the intensity of the absorption bands.

The nature of the electronic transitions (e.g., π→π* or n→π*), indicating which molecular orbitals are involved. scirp.org

These theoretical predictions are invaluable for interpreting experimental spectroscopic data and understanding the photophysical properties of the compound. researchgate.net

Molecular Modeling and Simulation Approaches

Beyond quantum mechanics, molecular modeling techniques are used to correlate a molecule's structural features with its macroscopic properties, particularly its biological activity.

Quantitative Structure-Activity Relationship (QSAR) StudiesQuantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.nih.govA QSAR study on this compound would require a dataset of structurally similar 1,8-naphthyridine (B1210474) derivatives with measured biological activity (e.g., anticancer or antimicrobial).researchgate.netnih.gov

The process involves:

Calculating a variety of molecular descriptors (e.g., steric, electronic, hydrophobic) for each compound in the series.

Developing a mathematical model that correlates these descriptors with the observed activity.

Using the model to predict the activity of new, untested compounds, including this compound.

Statistically relevant QSAR models can effectively guide the design of new 1,8-naphthyridine derivatives with enhanced potency. nih.gov

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)

No published studies were identified that have performed Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) specifically on this compound. These 3D-QSAR (Quantitative Structure-Activity Relationship) techniques are typically applied to a series of analogues that have been biologically tested to derive predictive models. The absence of such studies suggests a lack of sufficient biological activity data for a series of compounds closely related to this compound, which is a prerequisite for CoMFA and CoMSIA investigations.

Molecular Docking Simulations for Ligand-Target Interactions

There are no specific molecular docking studies reported in the scientific literature for this compound. Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a specific protein target. While docking studies have been conducted on various other 1,8-naphthyridine derivatives to explore their potential as inhibitors for different biological targets, the interaction of this compound with any specific receptor or enzyme has not been documented.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding

Specific molecular dynamics (MD) simulation studies for this compound are not available in published research. MD simulations are used to analyze the conformational landscape of a molecule and to assess the stability of its binding to a biological target over time. The lack of such studies indicates that the dynamic behavior and binding stability of this particular compound have not been computationally investigated and reported.

Theoretical Exploration of Photophysical Characteristics and Electronic Transitions

A detailed theoretical exploration of the photophysical characteristics and electronic transitions of this compound is not present in the current body of scientific literature. While the photophysical properties of the 1,8-naphthyridine scaffold and some of its derivatives are of interest due to their fluorescence and potential applications in materials science and as biological probes, specific computational studies (e.g., using Density Functional Theory - DFT or Time-Dependent DFT) to elucidate the absorption spectra, emission spectra, and the nature of electronic transitions for this compound have not been reported.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete structural map of 3-methyl-2,4-diphenyl-1,8-naphthyridine can be constructed.

One-dimensional NMR experiments provide fundamental information about the chemical environment and connectivity of atoms within the molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons of each type (integration). For this compound, the protons are located on the naphthyridine core, the two phenyl rings, and the methyl group. The aromatic region (typically δ 7.0-9.0 ppm) is expected to be complex due to the overlapping signals from the 13 aromatic protons. The methyl group protons, being in a unique chemical environment, are anticipated to appear as a sharp singlet in the upfield region (around δ 2.5 ppm).

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ ppm) | Integration | Multiplicity | Assignment |

|---|---|---|---|

| 8.8 - 8.6 | 1H | dd | Naphthyridine-H |

| 8.2 - 8.0 | 1H | dd | Naphthyridine-H |

| 7.8 - 7.2 | 11H | m | Naphthyridine-H & Phenyl-H |

| 2.6 - 2.4 | 3H | s | Methyl-H |

Note: This table contains predicted data based on typical chemical shifts for the given structural motifs. dd = doublet of doublets, m = multiplet, s = singlet.

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. Given the molecule's asymmetry, all 23 carbon atoms are expected to be magnetically non-equivalent, resulting in 23 distinct signals. The use of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) helps differentiate between methyl (-CH₃), methylene (B1212753) (-CH₂), methine (-CH), and quaternary carbons. The signals for the phenyl and naphthyridine carbons would appear in the downfield aromatic region (δ 110-160 ppm), while the methyl carbon signal would be found in the upfield aliphatic region (δ 20-30 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ ppm) | Carbon Type | Assignment |

|---|---|---|

| 160 - 140 | Quaternary (C) | Naphthyridine & Phenyl C |

| 140 - 120 | Methine (CH) | Naphthyridine & Phenyl CH |

| 25 - 20 | Methyl (CH₃) | Methyl C |

Note: This table contains predicted data based on typical chemical shifts for the given structural motifs.

Two-dimensional NMR experiments are essential for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. It would be crucial for establishing the connectivity of protons within the naphthyridine rings and within each of the two phenyl rings, helping to trace the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of carbon signals for all protonated carbons (CH, CH₂, CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH, ³JCH). This technique is indispensable for assigning quaternary carbons, which are invisible in HSQC spectra. Key HMBC correlations would be expected from the methyl protons to the C3 and C2 carbons of the naphthyridine ring, and from the phenyl protons to the carbons of the naphthyridine core, thus confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is critical for determining the three-dimensional structure. For instance, NOESY could show correlations between the protons of the methyl group and the protons of the adjacent phenyl ring at the C4 position, providing insight into the preferred rotational conformation of the phenyl group.

Vibrational Spectroscopy: Infrared (IR) Analysis Methodologies

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. It is a rapid and effective method for identifying the functional groups present. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its structural components.

Key expected vibrational modes include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl group, expected just below 3000 cm⁻¹.

C=N and C=C stretching: The double bonds within the naphthyridine and phenyl rings will produce a series of sharp absorptions in the 1650-1450 cm⁻¹ region.

C-H bending: Out-of-plane bending vibrations for the aromatic hydrogens in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the rings.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | Stretching | Aromatic C-H |

| 2980 - 2850 | Stretching | Aliphatic C-H (methyl) |

| 1620 - 1580 | Stretching | C=N (naphthyridine) |

| 1550 - 1450 | Stretching | C=C (aromatic rings) |

| 900 - 675 | Bending (out-of-plane) | Aromatic C-H |

Note: This table contains predicted data based on typical IR frequencies for the given functional groups.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides precise information about the molecular weight of a compound and can offer structural clues based on its fragmentation patterns. For this compound (C₂₃H₁₆N₂), the molecular ion peak (M⁺•) would be observed at an m/z value corresponding to its molecular weight (approximately 320.41 g/mol ).

Analysis of the fragmentation pattern can help confirm the structure. Common fragmentation pathways for this molecule might include:

Loss of a methyl radical (•CH₃), resulting in a [M-15]⁺ peak.

Loss of a phenyl radical (•C₆H₅), resulting in a [M-77]⁺ peak.

Cleavage of the naphthyridine ring system under high energy conditions.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the molecular ion. For C₂₃H₁₆N₂, HRMS would be able to distinguish its exact mass from other potential compounds with the same nominal mass but different elemental formulas, providing definitive confirmation of the molecular formula.

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography offers an exact picture of the molecule's arrangement in the solid state, provided a suitable single crystal can be grown. This technique yields precise data on bond lengths, bond angles, and torsion angles, representing the gold standard for structural determination.

For this compound, a crystal structure analysis would definitively confirm the connectivity and provide valuable insights into its three-dimensional conformation. Key structural features of interest would include:

The planarity of the fused 1,8-naphthyridine (B1210474) ring system.

The dihedral angles between the planes of the naphthyridine core and the two phenyl substituents. Due to steric hindrance between the phenyl groups and the naphthyridine ring, they are expected to be twisted out of the plane of the core.

Intermolecular interactions in the crystal lattice, such as pi-stacking between the aromatic rings, which govern the solid-state packing.

Chromatographic Techniques for Purification and Purity Assessment (e.g., TLC, HPLC)

Detailed, experimentally verified information regarding the chromatographic purification and purity assessment for this compound is not available in the reviewed scientific literature. The development of appropriate Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) methods would be a necessary component of any future synthesis and characterization of this compound.

Mechanistic Exploration of Biological Interactions and Target Modulation

Investigation of Molecular Interactions with Biological Targets

The diverse pharmacological effects of 1,8-naphthyridine (B1210474) derivatives stem from their interactions with a range of biological macromolecules. These interactions are dictated by the core naphthyridine structure and the nature and position of its substituents.

Topoisomerase II Inhibition: Several 1,8-naphthyridine derivatives have been identified as potential inhibitors of topoisomerase II, an essential enzyme in DNA replication and repair. nih.gov These compounds are thought to exert their cytotoxic effects by stabilizing the covalent complex between topoisomerase II and DNA, leading to double-strand breaks and ultimately apoptosis in cancer cells. nih.gov The planar 1,8-naphthyridine ring system is capable of intercalating into the DNA helix, a common mechanism for topoisomerase poisons. nih.gov For instance, a series of seventeen 1,8-naphthyridine derivatives conjugated at the N1 position with various substituted phenyl rings were designed and synthesized as potential topoisomerase II inhibitors. nih.gov Molecular docking studies of potent compounds in this series suggested a unique binding pattern in the etoposide (B1684455) binding pocket of topoisomerase IIβ, indicating their potential as Topo II poisons. nih.gov

DNA Gyrase Inhibition: DNA gyrase, a type II topoisomerase found in bacteria, is a well-established target for antibacterial agents. researchgate.net Fluoroquinolones, a major class of antibiotics, feature a 1,8-naphthyridine core and are known to inhibit DNA gyrase. nih.gov The mechanism involves binding to the enzyme-DNA complex, thereby preventing the re-ligation of the cleaved DNA strands. The antibacterial potency of these derivatives is often linked to their ability to effectively inhibit E. coli DNA gyrase. nih.gov

Efflux Pump Inhibition: Bacterial efflux pumps are a significant cause of multidrug resistance as they actively transport antibiotics out of the bacterial cell. mdpi.com Certain 1,8-naphthyridine derivatives have been investigated as efflux pump inhibitors (EPIs). nih.govnih.gov These compounds, while not possessing intrinsic antibacterial activity, can potentiate the effects of existing antibiotics by blocking these pumps. mdpi.com For example, a series of 1,8-naphthyridine sulfonamides have been shown to possess potential inhibitory action against the Tet(K) and MsrA efflux pumps in multiresistant Staphylococcus aureus strains. nih.gov The proposed mechanism involves synergistic effects with standard antibiotics and ethidium (B1194527) bromide. nih.gov

Adenosine (B11128) Receptors: The 1,8-naphthyridine scaffold has been explored for its interaction with adenosine receptors, particularly the A2A subtype. nih.gov Structure-activity relationship (SAR) studies have shown that modifications at the 3rd position of the 1,8-naphthyridine nucleus with various secondary amines can enhance binding efficiency and potency towards the A2A adenosine receptor. nih.gov A series of 1,8-naphthyridin-4-one derivatives have been synthesized and found to exhibit interesting affinity and selectivity for the A2A adenosine receptor, while showing no affinity for the A1 subtype. nih.gov

H1 Receptor: While direct binding data for 3-methyl-2,4-diphenyl-1,8-naphthyridine on the H1 receptor is not available, the general class of nitrogen-containing heterocyclic compounds has been explored for H1 receptor antagonism. sci-hub.boxnih.govresearchgate.net The binding of antagonists to the H1 receptor can be allosterically modulated by ions like Na+. nih.gov

The planar aromatic structure of the 1,8-naphthyridine ring system makes it a candidate for DNA intercalation. nih.gov This binding mode involves the insertion of the planar molecule between the base pairs of the DNA double helix. Intercalation can lead to structural distortions in the DNA, such as unwinding and lengthening of the helix, which can interfere with DNA replication and transcription, ultimately leading to cytotoxicity. nih.gov This mechanism is often a key feature of topoisomerase inhibitors. nih.gov

Methodologies for In Vitro Target Identification and Validation

A variety of in vitro methodologies are employed to identify and validate the biological targets of 1,8-naphthyridine derivatives.

| Methodology | Application | References |

| Cytotoxicity Assays (e.g., MTT assay) | To evaluate the antiproliferative activity of compounds against various cancer cell lines. | nih.gov |

| Enzyme Inhibition Assays | To determine the inhibitory potency of compounds against specific enzymes like topoisomerase II and DNA gyrase. These often involve plasmid-based assays or fluorescence-based high-throughput screening. | nih.govnih.gov |

| Radioligand Binding Assays | To assess the affinity of compounds for specific receptors, such as adenosine and H1 receptors. | nih.govnih.gov |

| Molecular Docking and Modeling | In silico methods to predict the binding modes and interactions of compounds with their biological targets. | nih.govnih.gov |

| Fluorometric Tests | To evaluate the inhibition of efflux pumps by measuring the accumulation of fluorescent substrates like ethidium bromide. | nih.gov |

| Microdilution Assays | To determine the minimum inhibitory concentration (MIC) of compounds against bacterial strains. | nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Functionality

The biological activity of 1,8-naphthyridine derivatives is highly dependent on the nature and position of substituents on the core ring structure.

SAR studies on various series of 1,8-naphthyridine derivatives have provided insights into the structural requirements for different biological activities.

For Anticancer Activity:

Substituents at C-2: Bulky lipophilic groups at the C-2 position, such as a naphthyl ring, have been shown to be beneficial for potent cytotoxic activity against several human cancer cell lines. nih.gov

Substituents at C-3: A carboxy group at the C-3 position is not essential for antitumor activity; other groups like formyl can exhibit comparable potency. nih.gov The introduction of various secondary amines at the 3rd position has been explored to enhance binding to specific targets. nih.gov

Substituents at N-1: Conjugation of substituted phenyl rings at the N-1 position has been a key strategy in designing topoisomerase II inhibitors. nih.gov

Substituents at C-7: An aminopyrrolidine functionality at the C-7 position has been identified as essential for eliciting cytotoxicity in certain 1,8-naphthyridine derivatives. nih.gov

The following table summarizes the impact of different substituents on the cytotoxic activity of 2-aryl-1,8-naphthyridin-4-one analogues against A549 (human lung cancer) and Caki-2 (human renal cancer) cell lines. kjpp.net

| Compound | R1 | R2 | R3 | R4 | A549 IC₅₀ (µM) | Caki-2 IC₅₀ (µM) |

| Colchicine | 2.5 | 15.6 | ||||

| 11 | H | H | H | H | 2.4 | 14.2 |

| 12 | OCH₃ | H | H | H | 2.3 | 13.8 |

| 13 | OCH₃ | OCH₃ | H | H | 2.3 | 13.4 |

For Antibacterial Activity (DNA Gyrase Inhibition):

The core 1,4-dihydro-4-oxo-3-carboxylic acid moiety is crucial for DNA gyrase inhibition.

Substitutions at the N-1 and C-7 positions significantly influence the antibacterial spectrum and potency.

For Adenosine Receptor Binding:

Modifications at the 3rd position of the 1,8-naphthyridine nucleus with various secondary amines are critical for enhancing binding efficiency and potency towards the A2A adenosine receptor. nih.gov

Based on these general SAR principles, the structural features of This compound —specifically the methyl group at the 3-position and the two phenyl rings at the 2- and 4-positions—would likely confer significant lipophilicity and steric bulk. These characteristics could favor interactions with hydrophobic pockets in biological targets. The presence of the diphenyl groups suggests a potential for π-π stacking interactions, which are important for DNA intercalation and binding to certain enzyme active sites. However, without direct experimental data, these remain plausible hypotheses based on the broader family of 1,8-naphthyridine compounds.

Unraveling the Potential of this compound: A Mechanistic Exploration of Biological Interactions and Rational Drug Design

The 1,8-naphthyridine scaffold, a privileged heterocyclic motif in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. Within this class of compounds, this compound stands out as a subject of interest for its potential therapeutic applications, particularly in the realm of anticancer research. A detailed examination of its biological interactions, target modulation, and the structure-activity relationships (SAR) of its analogs provides a foundation for the rational design of more potent and selective therapeutic agents.

The biological activity of 1,8-naphthyridine derivatives is often attributed to their ability to interact with various biological targets, including enzymes and nucleic acids. While specific mechanistic studies on this compound are not extensively detailed in publicly available research, the broader class of 2,4-diaryl-1,8-naphthyridine derivatives has been investigated for its potential as anticancer agents. The planar nature of the 1,8-naphthyridine ring system, coupled with the presence of aromatic phenyl substituents at positions 2 and 4, suggests a potential for these molecules to act as intercalating agents with DNA. This intercalation can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.

Furthermore, many 1,8-naphthyridine derivatives have been identified as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. The phenyl groups at the 2 and 4 positions can engage in hydrophobic and pi-stacking interactions within the ATP-binding pocket of kinases, while the nitrogen atoms of the naphthyridine core can form hydrogen bonds. The methyl group at the 3-position can also influence the compound's conformation and steric interactions within the binding site, potentially enhancing its affinity and selectivity for specific kinase targets.

Rational Design Strategies Based on SAR Data

Structure-activity relationship (SAR) studies are pivotal in guiding the rational design of more effective drug candidates. For the 2,4-diaryl-1,8-naphthyridine scaffold, several key structural features have been identified as being crucial for biological activity.

The nature and substitution pattern of the aryl groups at positions 2 and 4 significantly impact the compound's potency and selectivity. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl rings can modulate the electronic properties of the molecule, influencing its binding affinity to target proteins. The position of these substituents (ortho, meta, or para) also plays a critical role in dictating the orientation of the molecule within the binding pocket.

The substituent at the 3-position of the 1,8-naphthyridine ring offers another avenue for structural modification to optimize biological activity. The presence of a small alkyl group, such as the methyl group in this compound, can enhance hydrophobic interactions and improve the compound's pharmacokinetic profile. Varying the size and nature of this substituent can be a key strategy in rational drug design to fine-tune the compound's interaction with its biological target.

Based on the available SAR data for related 1,8-naphthyridine derivatives, several rational design strategies can be proposed to enhance the therapeutic potential of the this compound scaffold.

Data Table: Structure-Activity Relationship of 2,4-Diaryl-1,8-Naphthyridine Analogs

| Modification Site | Modification | Observed Effect on Biological Activity | Rationale for Design |

| Phenyl Ring at C2 | Introduction of electron-withdrawing groups (e.g., halogens) | Often leads to increased anticancer activity. | Enhances binding affinity through halogen bonding or altered electronic interactions. |

| Introduction of electron-donating groups (e.g., methoxy) | Variable effects, can either increase or decrease activity depending on the target. | Modulates electronic properties and can improve solubility. | |

| Phenyl Ring at C4 | Altering substitution pattern (ortho, meta, para) | Significantly impacts potency and selectivity. | Optimizes steric and electronic complementarity with the target's binding site. |

| Substituent at C3 | Small alkyl groups (e.g., methyl) | Can enhance hydrophobic interactions and improve potency. | Fills small hydrophobic pockets within the binding site. |

| Introduction of polar groups | May improve solubility and pharmacokinetic properties. | Addresses potential issues with bioavailability. | |

| 1,8-Naphthyridine Core | Introduction of substituents at other positions (e.g., C5, C6, C7) | Can modulate the overall physicochemical properties and target selectivity. | Explores additional interaction points with the biological target. |

Applications in Materials Science and Supramolecular Chemistry

Development of 3-Methyl-2,4-Diphenyl-1,8-Naphthyridine as a Ligand in Coordination Chemistry

The two nitrogen atoms within the 1,8-naphthyridine (B1210474) core are strategically positioned for the chelation of metal ions, making derivatives like this compound excellent ligands in coordination chemistry. wikipedia.org The arrangement of these nitrogen atoms is optimal for coordinating with a variety of metal cations, which has led to significant interest in their use for creating both mononuclear and dinuclear metal complexes. tandfonline.com

The synthesis of metal complexes involving 1,8-naphthyridine ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. For dinuclear complexes, the naphthyridine bridge holds two metal centers in close proximity, which can facilitate cooperative effects in catalysis and multielectron redox processes. rsc.org The presence of the phenyl groups at the 2 and 4 positions, and the methyl group at the 3 position of this compound, can influence the steric and electronic environment around the metal center, thereby tuning the properties of the resulting complex.

The characterization of these metal complexes is achieved through a combination of spectroscopic and analytical techniques. Key methods include:

X-ray Crystallography: This technique provides definitive proof of the molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure of the ligand and its complexes in solution. Coordination of the ligand to a metal ion typically results in shifts of the proton and carbon signals.

Mass Spectrometry: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are employed to determine the mass-to-charge ratio of the complex, confirming its composition. rsc.org

Infrared (IR) and UV-Visible Spectroscopy: These methods provide information about the vibrational modes and electronic transitions within the complex, respectively. Changes in the spectra upon complexation can confirm the coordination of the ligand to the metal.

A summary of common characterization techniques is provided in the table below.

| Characterization Technique | Information Obtained |

|---|---|

| X-ray Crystallography | Precise 3D molecular structure, bond lengths, and angles. |

| NMR Spectroscopy | Structural information in solution, ligand coordination. |

| Mass Spectrometry | Confirmation of molecular weight and composition. |

| IR Spectroscopy | Vibrational modes, functional group coordination. |

The 1,8-naphthyridine framework can act as a redox-active ligand, meaning it can participate in electron transfer processes. researchgate.netresearchgate.net This property is particularly valuable in the design of catalysts for multi-electron reactions. Metal complexes containing redox-active naphthyridine ligands can store and transfer electrons, facilitating transformations that might be difficult to achieve with traditional metal-centered redox processes alone. researchgate.net

The introduction of substituents like the methyl and phenyl groups in this compound can modulate the redox potential of the ligand and its metal complexes. The electron-donating or withdrawing nature of these substituents can influence the energy levels of the frontier molecular orbitals, thereby affecting the ease of oxidation or reduction. The redox behavior of these complexes is typically investigated using electrochemical techniques such as cyclic voltammetry. This method can reveal the potentials at which redox events occur and whether these processes are reversible. While specific data for this compound complexes is not extensively documented, the general principles of redox-active ligands suggest that such complexes would exhibit interesting electrochemical properties. nih.gov

Exploration in Supramolecular Assemblies and Host-Guest Chemistry

The ability of 1,8-naphthyridine derivatives to engage in specific, non-covalent interactions makes them valuable components in the construction of supramolecular assemblies and in host-guest chemistry. rsc.org These interactions include hydrogen bonding, π-π stacking, and metal coordination.

Foldamers are synthetic oligomers that adopt well-defined secondary structures, mimicking biological molecules like proteins and nucleic acids. The rigid and planar nature of the 1,8-naphthyridine unit makes it an excellent building block for the construction of helical foldamers and macrocycles. nih.gov By linking multiple naphthyridine units, it is possible to create structures with defined cavities that can encapsulate guest molecules. researchgate.net The phenyl substituents in this compound can further influence the folding and stacking behavior of these supramolecular structures through steric interactions and potential for π-π stacking. The synthesis of such macrocycles often involves linking precursor molecules through cross-coupling reactions.

The electron-rich cavity of naphthyridine-based macrocycles and foldamers makes them suitable for the recognition and binding of cations. nih.gov The nitrogen atoms of the naphthyridine units can coordinate to metal ions, leading to the formation of stable complexes. The size and shape of the macrocyclic cavity can be tuned to achieve selectivity for specific cations.

Furthermore, by incorporating hydrogen bond donor groups, naphthyridine-based hosts can be designed for anion recognition. The amide groups linked to the naphthyridine core, for instance, can form hydrogen bonds with anions, leading to their encapsulation within the host molecule. The binding event can often be monitored by changes in spectroscopic properties, such as a shift in the NMR spectrum or a change in fluorescence, making these systems potential chemosensors.

Potential in Luminescent Materials and Photonic Applications

1,8-Naphthyridine derivatives are known to exhibit interesting photophysical properties, including fluorescence, which makes them promising candidates for use in luminescent materials and photonic applications such as organic light-emitting diodes (OLEDs). The rigid and planar structure of the naphthyridine core, combined with the extended π-conjugation provided by the phenyl substituents in this compound, is expected to result in efficient light emission.

The photophysical properties of these compounds, such as their absorption and emission wavelengths, fluorescence quantum yields, and Stokes shifts, can be fine-tuned by modifying the substituents on the naphthyridine ring. For example, the introduction of electron-donating or electron-withdrawing groups can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the color of the emitted light. wikipedia.org

The table below summarizes some key photophysical properties of interest for luminescent materials.

| Photophysical Property | Description | Relevance to Photonic Applications |

|---|---|---|

| Absorption Wavelength (λabs) | The wavelength of light a molecule absorbs. | Determines the excitation wavelength for fluorescence. |

| Emission Wavelength (λem) | The wavelength of light a molecule emits after excitation. | Determines the color of the emitted light in OLEDs. |

| Fluorescence Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed. | A measure of the efficiency of the light emission process. |

| Stokes Shift | The difference in energy between the absorption and emission maxima. | A larger Stokes shift is often desirable to minimize self-absorption. |

Design Principles for Fluorescent Organic Materials (excluding specific performance metrics)

The design of fluorescent organic materials based on the this compound scaffold is guided by several key principles rooted in its molecular structure. The 1,8-naphthyridine unit itself is a known fluorophore, and its derivatives are utilized in the development of fluorescent probes and materials. mdpi.com

The core design principles include:

Extended π-Conjugation : The fusion of two pyridine (B92270) rings in the 1,8-naphthyridine core creates an extended π-conjugated system. The attachment of two phenyl groups at the 2 and 4 positions further extends this conjugation. This extensive delocalization of π-electrons is a fundamental requirement for fluorescence, as it lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), enabling absorption and subsequent emission of light in the visible spectrum. nih.gov

Structural Rigidity : The rigid and planar nature of the naphthyridine ring system is crucial. This rigidity minimizes non-radiative decay pathways, such as vibrational relaxation, that can quench fluorescence. By reducing the loss of energy through molecular motion, a higher proportion of the absorbed energy is released as light, leading to more efficient fluorescence.

Substituent Effects : The electronic nature of the substituents on the naphthyridine core plays a significant role in tuning the photophysical properties. nih.gov In this compound, the phenyl groups act as π-donating or π-accepting moieties depending on their interaction with the core, influencing the intramolecular charge transfer (ICT) characteristics of the molecule. The methyl group at the 3-position can also have a subtle electronic effect. The introduction of different functional groups can lead to bathochromic (red) or hypsochromic (blue) shifts in the emission spectra. arkat-usa.org

Intermolecular Interactions : In the solid state, the design must consider intermolecular interactions like π-π stacking. The planar structure of the diphenyl-naphthyridine core can promote such interactions, which may lead to aggregation-caused quenching (ACQ) in some systems. However, strategic design, such as introducing bulky groups to control the packing, can lead to aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated or solid state. arkat-usa.org

Coordination Capability : The two nitrogen atoms in the 1,8-naphthyridine core are positioned to act as a bidentate chelating ligand for metal ions. researchgate.netwikipedia.org This property is a key design principle for creating fluorescent chemosensors. The coordination of a metal ion to the naphthyridine unit can significantly alter its electronic structure, leading to a detectable change in fluorescence (either "turn-on" or "turn-off" sensing).

Photochromic Behavior and Mechanistic Elucidation

Photochromism is a phenomenon where a chemical species undergoes a reversible transformation between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation. mpg.de

Based on available scientific literature, there is no specific research detailing the photochromic behavior or any related mechanistic studies for the compound this compound. While other heterocyclic systems, such as diarylethenes, are well-known for their robust photochromic properties, this characteristic has not been reported for this particular 1,8-naphthyridine derivative. mpg.de

Role in Corrosion Inhibition Mechanisms and Methodologies

Organic compounds containing heteroatoms like nitrogen and oxygen, along with π-electrons, are often effective corrosion inhibitors for metals, particularly for steel in acidic environments. mytribos.orgmdpi.com The 1,8-naphthyridine scaffold, with its two nitrogen atoms and aromatic system, fits this profile, and its derivatives have been investigated for this purpose.

The corrosion inhibition properties of this compound are based on its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov The mechanism of this inhibition involves several key processes:

Adsorption Mechanism : The primary step in corrosion inhibition is the adsorption of the inhibitor molecule onto the metal surface (e.g., steel). This adsorption can occur through two main modes:

Physisorption : This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the nitrogen atoms of the naphthyridine ring can become protonated, leading to a positively charged species that can interact with a negatively charged metal surface (due to adsorbed anions like Cl⁻ or SO₄²⁻).

Chemisorption : This is a stronger form of adsorption involving the sharing or transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate covalent bond. nih.gov The lone pair electrons on the nitrogen atoms and the π-electrons from the diphenyl and naphthyridine rings are crucial for this process. mytribos.org

Protective Film Formation : The adsorbed inhibitor molecules form a protective film on the metal surface. This film acts as a physical barrier, blocking the active sites where corrosion reactions (both anodic dissolution of iron and cathodic hydrogen evolution) would normally occur. The effectiveness of this film depends on the surface coverage and the stability of the adsorbed layer.

Influence of Molecular Structure : The structure of this compound is well-suited for corrosion inhibition. The large surface area provided by the planar aromatic rings facilitates effective coverage of the metal surface. The presence of multiple electron-donating centers (two nitrogen atoms and two phenyl rings) enhances the chemisorption process, leading to a more stable and effective protective layer. nih.gov

Research Findings on Corrosion Inhibition by Naphthyridine Derivatives

While specific data for this compound is not available, studies on similar structures provide insight into their potential efficacy.

| Inhibitor Type | Metal/Alloy | Corrosive Medium | Inhibition Mechanism | Key Findings |

|---|---|---|---|---|

| 1,8-Naphthyridine Derivatives | Mild Steel | 1 M HCl | Mixed-type, Adsorption | Inhibition efficiency increases with inhibitor concentration; Adsorption follows Langmuir isotherm. |

| Thiadiazole Derivative | Q235 Carbon Steel | 1 M HCl | Mixed (Physical & Chemical Adsorption) | High inhibition efficiency (>96%) achieved at low concentrations (40 mg/L). mdpi.com |

| Triphenylmethane Dyes | Carbon Steel | CO₂-Saturated NaCl | Mixed-type, Langmuir Adsorption | Crystal violet showed 94.89% efficiency at 150 ppm. nih.gov |

| Phthalazine Derivative (APPH) | Low Carbon Steel | 0.5 M H₂SO₄ | Mixed-type, Langmuir Adsorption | Efficiency of 84% at 0.5 mM; involves chemisorption and physisorption. nih.gov |

Future Research Directions and Unresolved Challenges

Advancements in Environmentally Benign Synthetic Methodologies for Naphthyridines

A significant challenge in the synthesis of 1,8-naphthyridine (B1210474) derivatives lies in the development of environmentally friendly and efficient protocols. Traditional methods often rely on harsh reaction conditions, toxic organic solvents, and expensive metal catalysts. nih.gov The future of synthesizing compounds like 3-methyl-2,4-diphenyl-1,8-naphthyridine will prioritize green chemistry principles to enhance sustainability and reduce environmental impact.

Key advancements and future research directions include:

Catalyst-Free and Solvent-Free Conditions: Researchers are exploring one-pot, multi-component reactions that proceed without a catalyst and in the absence of harmful solvents. rsc.orgdntb.gov.ua For instance, the synthesis of functionalized tandfonline.comekb.egnaphthyridine derivatives has been achieved in ethanol, a benign solvent, under catalyst-free conditions, offering high yields and operational simplicity. rsc.org

Aqueous Synthesis: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Methodologies are being developed to conduct the Friedländer annulation, a key reaction for forming the naphthyridine core, in water. nih.govrsc.org The use of biocompatible ionic liquids like choline (B1196258) hydroxide (B78521) as a catalyst in aqueous media represents a promising metal-free approach for gram-scale synthesis. nih.gov

Alternative Energy Sources: Microwave irradiation and sonochemistry (the use of ultrasound) are emerging as efficient alternatives to conventional heating. ekb.egresearchgate.net These techniques can significantly reduce reaction times, improve yields, and lower energy consumption, aligning with the goals of green chemistry. ekb.eg

Future work will focus on expanding the substrate scope of these green methods to accommodate a wider variety of precursors for generating diverse libraries of 1,8-naphthyridine derivatives.

Development of High-Throughput Screening and Computational Design Workflows for Novel 1,8-Naphthyridine Derivatives

The discovery of novel 1,8-naphthyridine derivatives with enhanced potency and selectivity is increasingly driven by the integration of high-throughput screening (HTS) and computational chemistry. acs.org These approaches accelerate the identification of lead compounds and rationalize structure-activity relationships (SAR), guiding the design of more effective molecules.

High-Throughput Screening (HTS): HTS allows for the rapid assessment of large compound libraries against specific biological targets. For example, an HTS screen of 1.8 million compounds was used to identify an 8-hydroxynaphthyridine series with potent antileishmanial activity. acs.org Future efforts will involve developing more sophisticated and relevant HTS assays, such as those using intramacrophage models of infection, to identify compounds effective in a more biologically relevant environment. acs.org

Computational Design and In Silico Studies: Computational workflows are becoming indispensable for modern drug discovery. Key computational tools and their applications for 1,8-naphthyridine research are outlined below.

| Computational Technique | Application in 1,8-Naphthyridine Research | Key Findings and Future Goals |

| Molecular Docking | Predicts the binding orientation and affinity of a molecule to a biological target (e.g., an enzyme or receptor). | Used to screen virtual libraries of naphthyridines against targets like the Adenosine (B11128) A2A receptor for Parkinson's disease, DNA gyrase, and enoyl-ACP reductase for tuberculosis. nih.govrsc.orgmdpi.com Future work aims to improve scoring functions for more accurate binding predictions. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to assess the stability of a ligand-receptor complex. | Employed to confirm the stability of docked 1,8-naphthyridine derivatives in the active site of their target proteins. nih.govrsc.org The goal is to use longer-timescale simulations to predict potential conformational changes and resistance mutations. |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of drug candidates. | Helps in the early-stage filtering of compounds with unfavorable pharmacokinetic profiles, reducing late-stage attrition. researchgate.netrsc.org The challenge is to develop more accurate predictive models for complex toxicity endpoints. |

The synergy between HTS and computational design will continue to be a powerful engine for discovering the next generation of 1,8-naphthyridine-based therapeutic agents.

Deepening Understanding of Molecular Mechanisms in Biological Systems

While the 1,8-naphthyridine scaffold is associated with a vast spectrum of biological activities—including antimicrobial, anticancer, anti-inflammatory, and antiviral effects—the precise molecular mechanisms of action for many derivatives remain poorly understood. nih.govresearchgate.netnih.gov A critical unresolved challenge is to move beyond phenotypic screening and elucidate the specific molecular targets and pathways modulated by these compounds.

Known and Investigated Mechanisms:

Enzyme Inhibition: Many 1,8-naphthyridine derivatives exert their effects by inhibiting key enzymes. Nalidixic acid and its analogs, for example, function by inhibiting DNA gyrase, an essential bacterial enzyme. mdpi.com Other derivatives have been designed as potent inhibitors of topoisomerase II, a crucial enzyme for DNA replication in cancer cells. nih.gov

Metal Chelation: Some 1,8-naphthyridine analogs, particularly 8-hydroxy-naphthyridines, have been shown to act as chelators of divalent transition metals like zinc (Zn²⁺) and iron (Fe²⁺). researchgate.net This metal depletion is the proposed mechanism for their activity against parasites like Trypanosoma brucei. researchgate.net

Receptor Antagonism: Computational studies suggest that certain 1,8-naphthyridine derivatives can act as antagonists for specific receptors, such as the Adenosine A2A receptor, which is a target for treating Parkinson's disease. nih.gov

Future research must employ a multi-pronged approach combining chemical biology, proteomics, and genomics to identify the direct binding partners of compounds like this compound. Understanding these molecular interactions is essential for optimizing drug efficacy, predicting potential side effects, and overcoming mechanisms of drug resistance.

Exploration of New Avenues in Advanced Materials Science Applications

Beyond their therapeutic potential, 1,8-naphthyridine derivatives possess unique electronic and photophysical properties that make them attractive candidates for applications in advanced materials science. This represents a burgeoning field of research with significant potential for innovation.

Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure and electron-deficient nature of the 1,8-naphthyridine core make it an excellent building block for n-type (electron-transporting) materials used in OLEDs. researchgate.net Research has shown that conjugated oligomers based on this scaffold exhibit high thermal stability, reversible electrochemical reduction, and strong fluorescence in the solid state. researchgate.net These properties have been leveraged to create single-layer OLEDs with yellow to white-pink emission, demonstrating their potential as both emitters and electron-transport materials. researchgate.net

Fluorescent Probes and Sensors: The fluorescence of 1,8-naphthyridine derivatives can be highly sensitive to the local environment. This property has been exploited to design fluorescent probes that can detect changes in solvent polarity within living cells. rsc.org By functionalizing the naphthyridine core with different organelle-targeting groups, researchers have created a suite of probes that can localize to mitochondria, lipid droplets, lysosomes, or the endoplasmic reticulum and report on the polarity fluctuations within these specific subcellular compartments. rsc.org

Future work in this area will focus on fine-tuning the electronic properties of the 1,8-naphthyridine scaffold through chemical modification to achieve targeted emission colors, higher quantum yields, and improved device performance in OLEDs. Furthermore, the development of new naphthyridine-based sensors for specific ions, biomolecules, and physiological parameters is a promising avenue for creating advanced diagnostic and imaging tools.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.